molecular formula C23H19ClN2O2 B3921494 2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B3921494
M. Wt: 390.9 g/mol
InChI Key: GHUUCYFVCRWPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as CEP-33779 and belongs to the class of benzoxazole derivatives.

Mechanism of Action

CEP-33779 exerts its effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. NF-κB is activated in response to various stimuli such as cytokines, growth factors, and stress, and its dysregulation has been implicated in the development and progression of various diseases including cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects. In cancer cells, CEP-33779 inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory cells, CEP-33779 reduces the production of pro-inflammatory cytokines and chemokines. In neurons, CEP-33779 promotes the survival and growth of neurons and protects them from damage.

Advantages and Limitations for Lab Experiments

CEP-33779 has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a well-defined chemical structure, which allows for accurate characterization and analysis. It also has a high degree of purity, which minimizes the potential for contamination and variability in experimental results. However, CEP-33779 also has some limitations. It is a relatively new compound, and its long-term effects and potential toxicity have not been fully evaluated. It is also expensive, which may limit its use in some laboratories.

Future Directions

There are several future directions for research on CEP-33779. One area of research is the development of more potent and selective inhibitors of NF-κB that can be used for cancer therapy and other diseases. Another area of research is the evaluation of the long-term effects and potential toxicity of CEP-33779. Finally, the potential applications of CEP-33779 in other fields such as infectious diseases and autoimmune disorders should be explored.

Scientific Research Applications

CEP-33779 has been extensively studied for its potential applications in various fields such as cancer therapy, inflammation, and neurodegenerative diseases. In cancer therapy, CEP-33779 has been shown to inhibit the activity of a protein called NF-κB, which plays a crucial role in the development and progression of cancer. Inflammation is also regulated by NF-κB, and CEP-33779 has been shown to have anti-inflammatory properties. In neurodegenerative diseases, CEP-33779 has been shown to protect neurons from damage and promote their survival.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-2-15-3-7-17(8-4-15)23-26-20-14-19(11-12-21(20)28-23)25-22(27)13-16-5-9-18(24)10-6-16/h3-12,14H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUCYFVCRWPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide
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2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide
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2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide
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2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide
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2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 6
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2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide

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